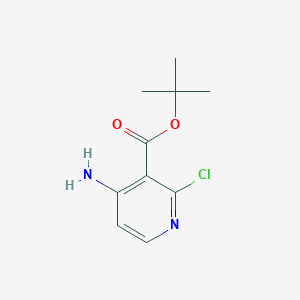
Rhodium (triphenylphosphine)carbonylacetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium (triphenylphosphine)carbonylacetylacetonate: is a coordination complex with the molecular formula C24H23O3PRh and a molecular weight of 493.32 g/mol . This compound is known for its yellow color and solid form. It is soluble in acetone and chlorinated solvents . This compound is widely used as a catalyst in various chemical reactions, particularly in the petrochemical industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rhodium (triphenylphosphine)carbonylacetylacetonate typically involves the reaction of rhodium chloride trihydrate with triphenylphosphine in the presence of N,N-dimethylformamide under nitrogen protection . The mixture is then heated under reflux, followed by the addition of acetylacetone. After cooling to room temperature, the solution is concentrated, and the product is precipitated by adding icy water. The resulting crystals are filtered, washed with water, and vacuum-dried to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process parameters, such as reaction temperature, reaction time, and phase ratio, are optimized to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Rhodium (triphenylphosphine)carbonylacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form rhodium(III) complexes.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: The triphenylphosphine ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions often involve the use of other phosphine ligands or nitrogen-based ligands.
Major Products:
Oxidation: Rhodium(III) complexes such as chloroaquorhodium(III) complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New rhodium complexes with different ligands.
Applications De Recherche Scientifique
Rhodium (triphenylphosphine)carbonylacetylacetonate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Rhodium (triphenylphosphine)carbonylacetylacetonate involves the coordination of the rhodium center with the ligands (triphenylphosphine, carbonyl, and acetylacetonate). This coordination facilitates various catalytic reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydroformylation, the rhodium center coordinates with the alkene substrate, facilitating the addition of a formyl group to produce aldehydes .
Comparaison Avec Des Composés Similaires
Rhodium acetylacetonate (Rh(acac)3): This compound has a similar coordination environment but lacks the triphenylphosphine and carbonyl ligands.
Dicarbonyl (acetylacetonato)rhodium(I) (Rh(acac)(CO)2): This compound contains two carbonyl ligands and one acetylacetonate ligand.
Iridium acetylacetonate (Ir(acac)3): Similar to rhodium acetylacetonate but with iridium as the central metal.
Uniqueness: Rhodium (triphenylphosphine)carbonylacetylacetonate is unique due to the presence of the triphenylphosphine ligand, which enhances its catalytic properties and stability . This makes it particularly effective in hydroformylation reactions and other catalytic processes .
Propriétés
Formule moléculaire |
C24H23O3PRh |
|---|---|
Poids moléculaire |
493.3 g/mol |
Nom IUPAC |
carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;rhodium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;;/b;4-3-;; |
Clé InChI |
RHKGZYVYKXVQSD-MECAPONASA-N |
SMILES isomérique |
C/C(=C/C(=O)C)/O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
SMILES canonique |
CC(=CC(=O)C)O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]-](/img/structure/B15232421.png)




![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)



![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine](/img/structure/B15232517.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B15232520.png)



